molecular formula C18H25N5 B6438555 N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549016-05-7

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6438555
CAS RN: 2549016-05-7
M. Wt: 311.4 g/mol
InChI Key: FFWAHGOLYCZDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine, also known as DM-PPP, is an important molecule in the field of medicinal chemistry. It is a synthetic compound that has been used in a variety of scientific research applications, ranging from cancer research to drug development. DM-PPP is a versatile molecule that has a wide range of biochemical and physiological effects, making it a valuable tool for scientists.

Scientific Research Applications

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine has been used in a variety of scientific research applications, ranging from cancer research to drug development. In cancer research, this compound has been used as a tool to study the mechanism of action of anticancer drugs. It has also been used to study the biochemical and physiological effects of anticancer drugs on cancer cells. In drug development, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug delivery systems.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and other physiological processes. It is believed that this compound inhibits the activity of COX-2, which in turn reduces the production of prostaglandins and leads to a decrease in inflammation.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which in turn reduces the production of prostaglandins and leads to a decrease in inflammation. It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are molecules that play a role in inflammation and other physiological processes. This compound has also been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, which is a precursor to the production of prostaglandins and leukotrienes. Additionally, this compound has been shown to inhibit the activity of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of drugs and other compounds.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is a versatile molecule that has a wide range of biochemical and physiological effects, making it a valuable tool for scientists. One of the main advantages of using this compound in lab experiments is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Additionally, this compound is a relatively safe compound, making it suitable for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is that it is not always easy to obtain in large quantities. Additionally, this compound is not always stable in certain conditions, making it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research involving N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory agent or as an anticancer drug. Additionally, further research could be conducted to explore the potential of this compound as a drug delivery system. Finally, further research could be conducted to explore the potential of this compound as a tool for drug discovery and development.

Synthesis Methods

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine can be synthesized by a variety of methods, including the Biginelli reaction, the Ugi four-component reaction, and the Ugi-Smiles rearrangement. The Biginelli reaction is a three-component reaction that involves the condensation of aldehydes, β-keto esters, and urea or thiourea in the presence of an acid catalyst. The Ugi four-component reaction is a multicomponent reaction that involves the condensation of an aldehyde, an isocyanide, an amine, and an acid in the presence of a base catalyst. The Ugi-Smiles rearrangement is a four-component reaction that involves the rearrangement of an aldehyde, an isocyanide, an amine, and an acid in the presence of a base catalyst.

properties

IUPAC Name

N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-15(16-7-5-4-6-8-16)22-11-13-23(14-12-22)18-19-10-9-17(20-18)21(2)3/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWAHGOLYCZDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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